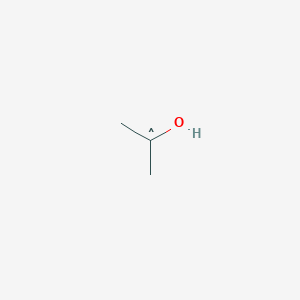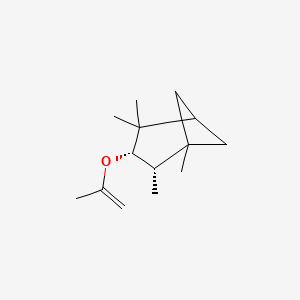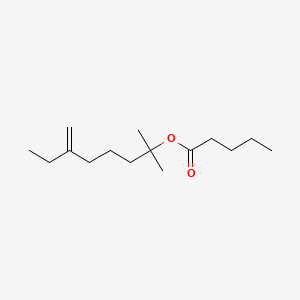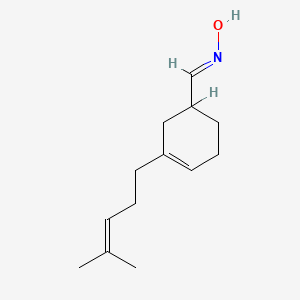
3-((2-Ethylhexyl)amino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Ethylhexyl)amino)propiononitrile is an organic compound with the molecular formula C11H22N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a propiononitrile backbone, which is further substituted with a 2-ethylhexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylhexyl)amino)propiononitrile typically involves the reaction of 3-chloropropiononitrile with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-chloropropiononitrile} + \text{2-ethylhexylamine} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((2-Ethylhexyl)amino)propiononitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of 3-((2-Ethylhexyl)amino)propionic acid or 3-((2-Ethylhexyl)amino)propanamide.
Reduction: Formation of 3-((2-Ethylhexyl)amino)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-((2-Ethylhexyl)amino)propiononitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-((2-Ethylhexyl)amino)propiononitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((2-Ethylhexyl)amino)propanamide
- 3-((2-Ethylhexyl)amino)propionic acid
- 3-((2-Ethylhexyl)amino)propylamine
Comparison
Compared to its similar compounds, 3-((2-Ethylhexyl)amino)propiononitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group can undergo specific reactions that are not possible with amides or acids, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
84650-69-1 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
2-[[(3S)-3-ethylheptyl]amino]acetonitrile |
InChI |
InChI=1S/C11H22N2/c1-3-5-6-11(4-2)7-9-13-10-8-12/h11,13H,3-7,9-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
HOOMKEVVOLACGB-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@H](CC)CCNCC#N |
Canonical SMILES |
CCCCC(CC)CCNCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)












